molecular formula C11H13NO4 B12500844 Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate

Cat. No.: B12500844
M. Wt: 223.22 g/mol
InChI Key: ONFKDUZDQSUDAC-UHFFFAOYSA-N
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Description

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate can be synthesized through a multi-step process. One common method involves the reaction of furan-2-carboxylic acid with ethylamine to form the corresponding amide. This amide is then subjected to a condensation reaction with ethyl bromoacetate in the presence of a base, such as sodium hydride, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate involves its interaction with specific molecular targets and pathways. The furan ring and the enamido group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-[(2E)-3-(furan-2-YL)prop-2-enamido]acetate can be compared with other similar compounds, such as:

    Ethyl 3-(furan-2-yl)propionate: Similar structure but lacks the enamido group.

    Ethyl 2-(furan-2-yl)acetate: Similar structure but lacks the prop-2-enamido group.

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Contains a cyano group instead of the enamido group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-[3-(furan-2-yl)prop-2-enoylamino]acetate

InChI

InChI=1S/C11H13NO4/c1-2-15-11(14)8-12-10(13)6-5-9-4-3-7-16-9/h3-7H,2,8H2,1H3,(H,12,13)

InChI Key

ONFKDUZDQSUDAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC=CO1

Origin of Product

United States

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